

An In-depth Technical Guide to the Chemical Structure and Properties of Vasicinol

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Compound of Interest

Compound Name: Vasicinol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Vasicinol**, a pyrroloquinazoline alkaloid. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Identity and Structure

Vasicinol, also known as 6-Hydroxypeganine, is a naturally occurring alkaloid primarily isolated from plants such as *Adhatoda vasica* (also known as *Justicia adhatoda*) and *Peganum harmala*.^{[1][2][3]} It is structurally related to the more abundant alkaloid, vasicine.^{[4][5]} The absolute stereochemistry of (+)-**Vasicinol** has been determined to have the 3S-configuration.

Chemical Structure:

- IUPAC Name: (3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3,7-diol
- Molecular Formula: C₁₁H₁₂N₂O₂
- Canonical SMILES: C1CN2CC3=C(C=CC(=C3)O)N=C2C1O
- InChI Key: WEFMOGRHGUPGMA-JTQLQIEISA-N

The structure of **Vasicinol** is characterized by a tetracyclic pyrrolo[2,1-b]quinazoline core, with hydroxyl groups at the C3 and C7 positions.

Physicochemical Properties

Vasicinol is typically a powder and is soluble in a range of organic solvents. A summary of its key chemical and physical properties is provided below.

Table 1: General and Physicochemical Properties of **Vasicinol**

Property	Value	Citation(s)
CAS Number	5081-51-6	
Molecular Weight	204.22 g/mol	
Physical Description	Powder	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	
logP (Computed)	0.608	
Topological Polar Surface Area (TPSA)	52.57 Å ²	
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	4	
Rotatable Bond Count	0	

Spectroscopic Data

The structure of **Vasicinol** has been elucidated using various spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Key Spectroscopic Data for **Vasicinol**

Technique	Data Summary	Citation(s)
Mass Spectrometry (MS)	Purity and molecular weight are confirmed by MS analysis. It is a known metabolite of Vasicine.	
Nuclear Magnetic Resonance (NMR)	The structure was elucidated on the basis of NMR analysis. ¹ H-NMR and ¹³ C-NMR data are used to confirm the pyrroloquinazoline scaffold and the position of substituents.	
Infrared (IR) Spectroscopy	IR spectra would be expected to show characteristic absorption bands for O-H (hydroxyl), C-H (aromatic and aliphatic), C=N, and C-O functional groups, similar to related alkaloids.	

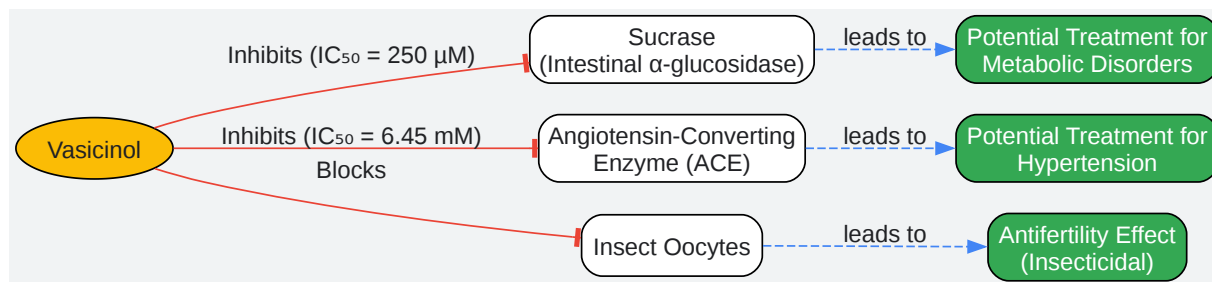
Biological Activities and Potential Therapeutic Applications

Vasicinol has demonstrated several biological activities, making it a compound of interest for further pharmacological investigation. It is a known metabolite of vasicine, which itself has a wide range of reported effects.

Table 3: Reported Biological Activities and Quantitative Data for **Vasicinol**

Activity	Target/Assay	IC ₅₀ / K _i Value	Notes	Citation(s)
Sucrase Inhibition	Rat intestinal sucrase	250 μ M (IC ₅₀)	Reversible and competitive inhibitor. Suggests potential for treating metabolic disorders.	
Sucrase Inhibition	Rat intestinal sucrase	183 μ M (K _i)	Kinetic data revealed a competitive inhibition mechanism.	
Angiotensin-converting Enzyme (ACE) Inhibition	ACE	6.45 mM (IC ₅₀)	Suggests potential antihypertensive properties.	
Antifertility Effects	Dysdercus koenigii and Tribolium castaneum	Not specified	Causes blocking of oocytes in the oviduct.	

The inhibitory actions of **Vasicinol** on key enzymes like sucrase and ACE suggest its potential as a lead compound for developing treatments for metabolic disorders and hypertension.



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Caption: Biological targets and potential therapeutic outcomes of **Vasicinol**.

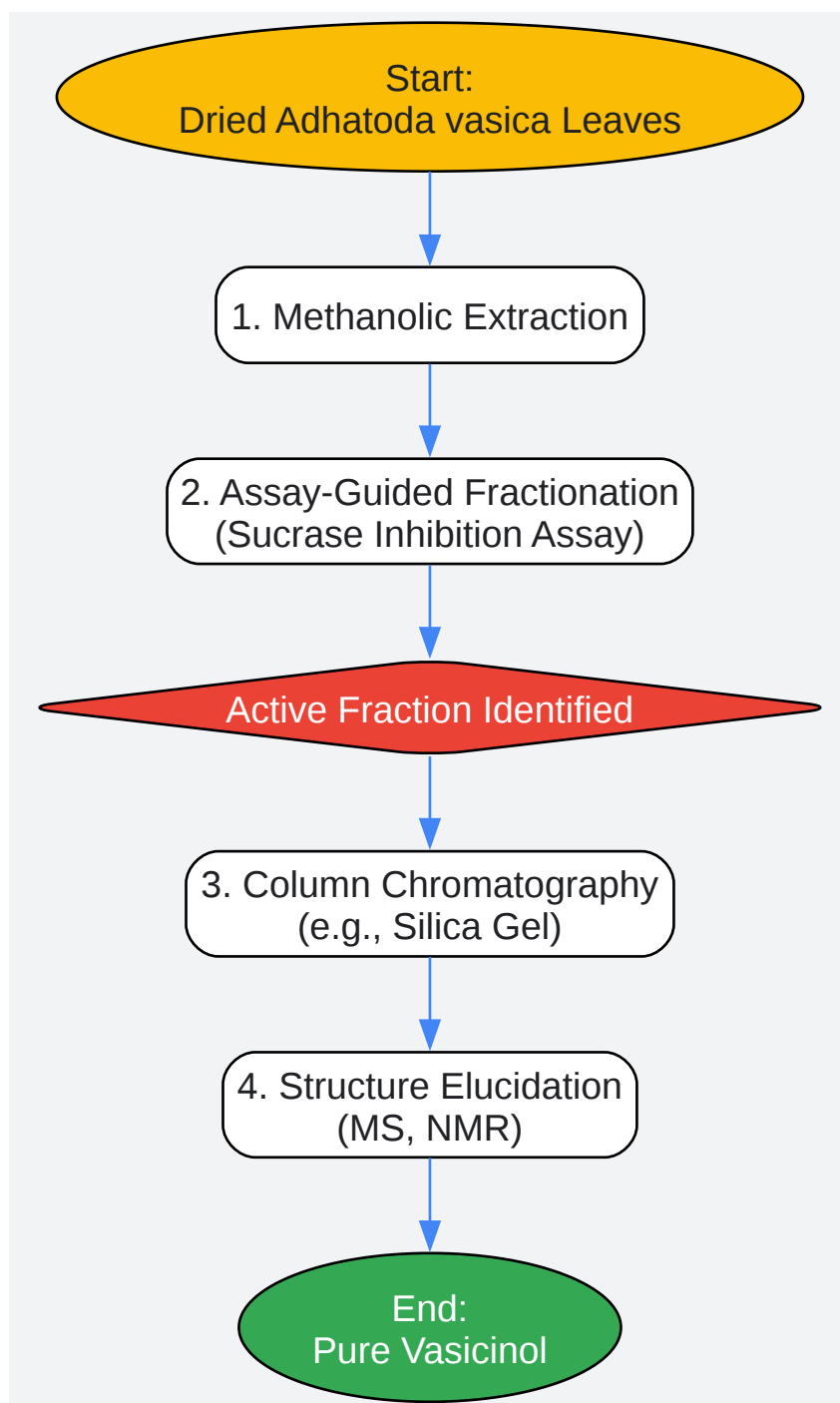
Experimental Protocols

Isolation of Vasicinol from *Adhatoda vasica*

Vasicinol is typically isolated from the leaves of *Adhatoda vasica* using an enzyme assay-guided fractionation approach.

Methodology:

- **Extraction:** The dried leaves of *A. vasica* are subjected to extraction with a polar solvent, typically methanol.
- **Fractionation:** The crude methanolic extract is fractionated. This process is guided by testing the sucrase inhibitory activity of each fraction to identify the most active ones.
- **Chromatography:** The active fraction is subjected to further purification using column chromatography techniques (e.g., over silica gel) to isolate the pure compounds.
- **Structure Elucidation:** The chemical structure of the isolated **Vasicinol** is then confirmed using standard spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.



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Caption: General workflow for the isolation of **Vasicinol** from *Adhatoda vasica*.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The ACE inhibitory potential of **Vasicinol** was evaluated using an Ultra-Performance Liquid Chromatography (UPLC)-Diode Array Detector (DAD) based bio-screening assay.

Methodology:

- **Assay Principle:** The assay measures the amount of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL) by the enzymatic action of ACE. An inhibitor will reduce the amount of hippuric acid formed.
- **Incubation:** A mixture containing ACE enzyme, the substrate (HHL), and the test compound (**Vasicinol**) in a suitable buffer is incubated at a controlled temperature (e.g., 37°C).
- **Reaction Termination:** The enzymatic reaction is stopped, typically by adding a strong acid like HCl.
- **Quantification:** The reaction mixture is analyzed by UPLC-DAD to separate and quantify the amount of hippuric acid produced.
- **IC₅₀ Determination:** The concentration of **Vasicinol** that inhibits 50% of the ACE activity (IC₅₀ value) is determined by testing a range of concentrations and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Vasicinol is a pyrroloquinazoline alkaloid with a well-defined chemical structure and a range of interesting biological activities. Its inhibitory effects on sucrase and ACE highlight its potential for development as a therapeutic agent for metabolic diseases and hypertension. The established protocols for its isolation and bioactivity screening provide a solid foundation for further research and development efforts by scientists and drug development professionals.

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